
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propenal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal typically involves the reaction of 2,2,2-trifluoroethanol with propenal under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoroethoxy groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enol: Similar in structure but with an alcohol group instead of an aldehyde.
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde.
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enamine: Features an amine group in place of the aldehyde.
Uniqueness
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal is unique due to its combination of a trifluoroethoxy group and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H5F3O2 |
|---|---|
Peso molecular |
154.09 g/mol |
Nombre IUPAC |
(Z)-3-(2,2,2-trifluoroethoxy)prop-2-enal |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4-10-3-1-2-9/h1-3H,4H2/b3-1- |
Clave InChI |
JZAFOTVWBJVWNH-IWQZZHSRSA-N |
SMILES isomérico |
C(C(F)(F)F)O/C=C\C=O |
SMILES canónico |
C(C(F)(F)F)OC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
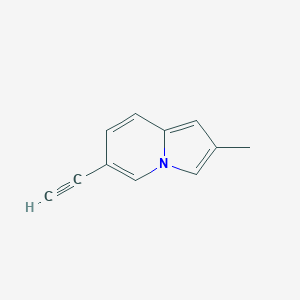
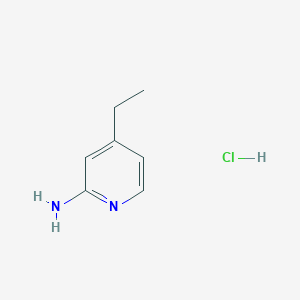
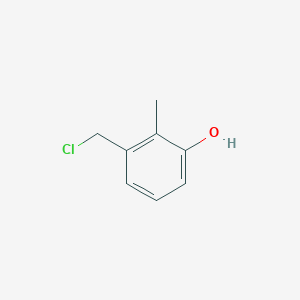
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
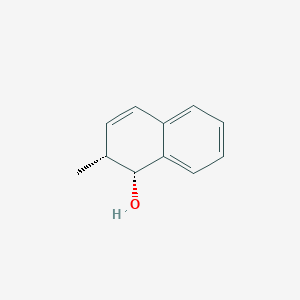
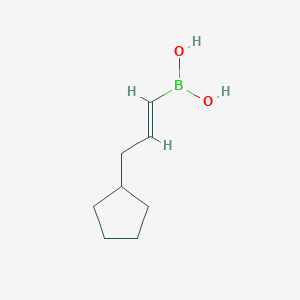
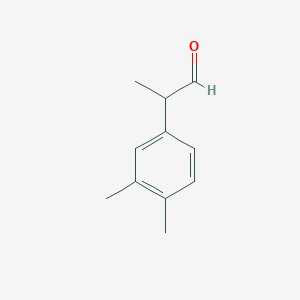
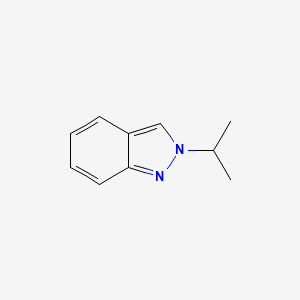
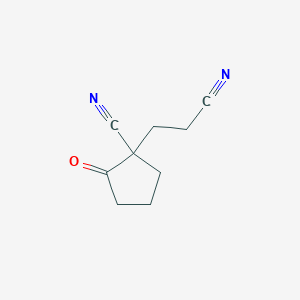
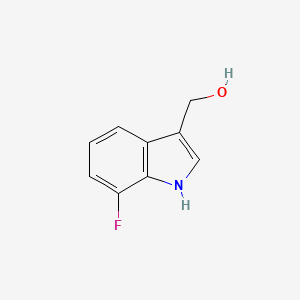
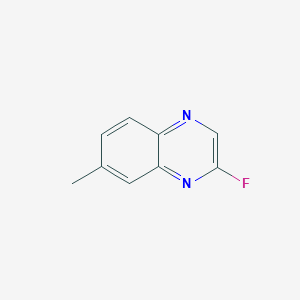
![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)
